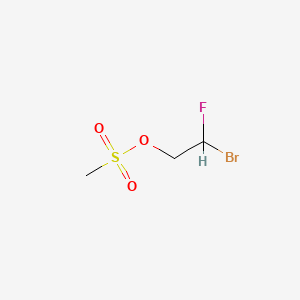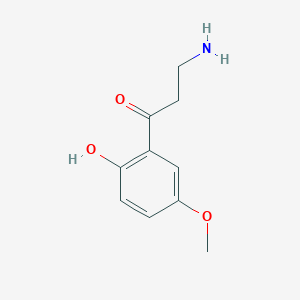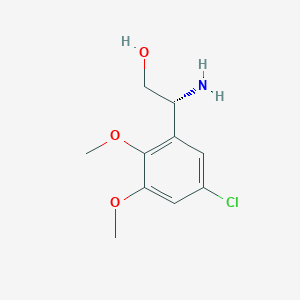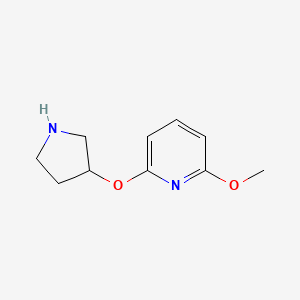
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-Triazol-4-yl)pyridinehydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring fused with a triazole ring, making it a versatile molecule in various chemical and biological applications. This compound is known for its stability and ability to form coordination complexes with metals, which makes it valuable in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride typically involves a “click” reaction, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, producing the triazole ring in a single step. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the initial synthesis via CuAAC.
Organic Solvents: Such as methanol and ethyl acetate, are commonly used in purification and recrystallization processes.
Major Products
The major products formed from these reactions include various substituted triazole derivatives and metal coordination complexes, which have applications in catalysis and materials science .
Aplicaciones Científicas De Investigación
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Mecanismo De Acción
The mechanism by which 2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride exerts its effects is primarily through its ability to form coordination complexes with metals. These complexes can interact with various molecular targets, such as enzymes and DNA, leading to biological effects. For example, its anticancer activity is attributed to the formation of ruthenium complexes that induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A compound with two triazole rings, offering enhanced coordination capabilities.
Uniqueness
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride is unique due to its specific triazole ring position, which provides distinct coordination properties and biological activities compared to other triazole-pyridine compounds. Its ability to form stable metal complexes makes it particularly valuable in catalysis and material science .
Propiedades
Fórmula molecular |
C7H7ClN4 |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
2-(2H-triazol-4-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c1-2-4-8-6(3-1)7-5-9-11-10-7;/h1-5H,(H,9,10,11);1H |
Clave InChI |
ROFHAEFXKMUHKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NNN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




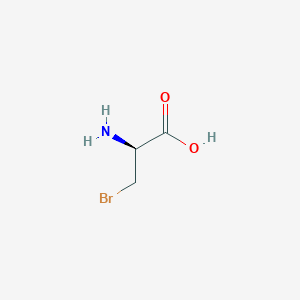
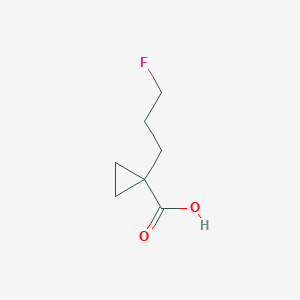
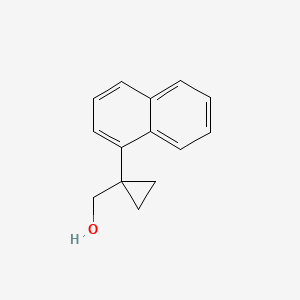
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)


